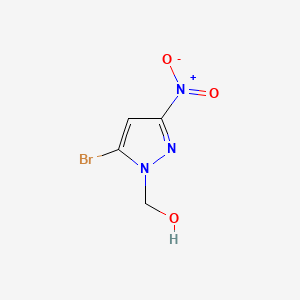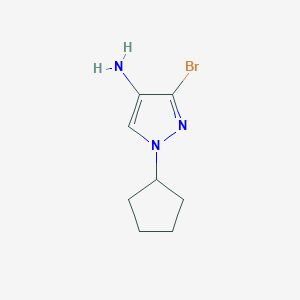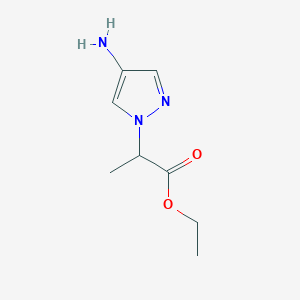
(5-bromo-3-nitro-1H-pyrazol-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-nitro-1H-pyrazol-1-yl)methanol is a heterocyclic compound featuring a pyrazole ring substituted with bromine and nitro groups, and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-3-nitro-1H-pyrazol-1-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3,5-dimethylpyrazole.
Nitration: The nitration of the brominated pyrazole can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Introduction of the Methanol Group: The final step involves the reaction of the nitro-bromopyrazole with formaldehyde under basic conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle hazardous reagents safely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Tin(II) chloride in hydrochloric acid or palladium on carbon with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: (5-Bromo-3-nitro-1H-pyrazol-1-yl)carboxylic acid.
Reduction: (5-Bromo-3-amino-1H-pyrazol-1-yl)methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (5-bromo-3-nitro-1H-pyrazol-1-yl)methanol is used as a building block for the synthesis of more complex heterocyclic compounds. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The nitro and bromine substituents can interact with biological targets, providing a basis for drug design.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their antimicrobial, anti-inflammatory, and anticancer properties. The compound’s ability to undergo various chemical transformations makes it a versatile scaffold for drug development.
Industry
In industry, this compound can be used in the synthesis of dyes, agrochemicals, and pharmaceuticals. Its reactivity and functional groups make it suitable for various applications, including the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5-bromo-3-nitro-1H-pyrazol-1-yl)methanol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding to proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-3-nitro-1H-pyrazole): Lacks the methanol group, making it less versatile in chemical modifications.
(3-Nitro-1H-pyrazol-1-yl)methanol: Lacks the bromine atom, which may reduce its reactivity in certain substitution reactions.
(5-Bromo-1H-pyrazol-1-yl)methanol: Lacks the nitro group, potentially altering its biological activity.
Uniqueness
(5-Bromo-3-nitro-1H-pyrazol-1-yl)methanol is unique due to the presence of both bromine and nitro groups, along with a methanol moiety. This combination of functional groups provides a high degree of reactivity and versatility, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C4H4BrN3O3 |
|---|---|
Molecular Weight |
222.00 g/mol |
IUPAC Name |
(5-bromo-3-nitropyrazol-1-yl)methanol |
InChI |
InChI=1S/C4H4BrN3O3/c5-3-1-4(8(10)11)6-7(3)2-9/h1,9H,2H2 |
InChI Key |
ZRMRIBOQVLLENY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N(N=C1[N+](=O)[O-])CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}methylidene]-4-tert-butylbenzohydrazide](/img/structure/B10901272.png)
![1-[(2,4-difluorophenoxy)methyl]-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901274.png)
![tert-butyl [5-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]carbamate](/img/structure/B10901282.png)
![3-Iodopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10901283.png)
![2-[({4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10901286.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[(5-{[(2-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10901288.png)
![2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10901295.png)
![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N~1~-(1-tetrahydro-2-furanylethyl)propanamide](/img/structure/B10901303.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B10901309.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10901324.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide](/img/structure/B10901331.png)


